![molecular formula C9H18O B2711222 3-Cyclopropyl-2-methylpentan-1-ol CAS No. 2248384-68-9](/img/structure/B2711222.png)
3-Cyclopropyl-2-methylpentan-1-ol
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Description
3-Cyclopropyl-2-methylpentan-1-ol , also known as 3-mercapto-2-methylpentan-1-ol , is a chemical compound with the empirical formula C6H14OS . It belongs to the class of alcohols and is characterized by its onion-like aroma. This compound has been identified as a key food odorant, particularly associated with the smell of onions .
Synthesis Analysis
The synthesis of 3-Cyclopropyl-2-methylpentan-1-ol involves several steps. One notable process is the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions. This reaction yields (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, which serves as an intermediate in the synthesis .
Molecular Structure Analysis
The molecular formula of 3-Cyclopropyl-2-methylpentan-1-ol is C6H14OS . It consists of a cyclopropyl ring, a methyl group, and a hydroxyl group. The compound’s three-dimensional structure plays a crucial role in its odor perception and interactions with receptors .
Chemical Reactions Analysis
One significant aspect of 3-Cyclopropyl-2-methylpentan-1-ol is its interaction with odorant receptors. Specifically, the human odorant receptor OR2M3 responds exclusively to this compound among the 190 key food odorants tested. This remarkable specificity suggests a modern human-specific, food-related function of OR2M3 in detecting the onion-like aroma of this compound .
Physical And Chemical Properties Analysis
Future Directions
properties
IUPAC Name |
3-cyclopropyl-2-methylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-9(7(2)6-10)8-4-5-8/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIXHJNRPIFYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-methylpentan-1-ol |
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